

# Serelaxin in Acute Heart Failure: A Systematic Review and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Serelaxin |           |
| Cat. No.:            | B13411825 | Get Quote |

A detailed examination of the clinical trial data and mechanistic pathways of **Serelaxin**, a potential therapeutic agent for acute heart failure, compared with standard treatment protocols.

**Serelaxin**, a recombinant form of human relaxin-2, has been investigated as a promising therapeutic agent for acute heart failure (AHF) due to its vasodilatory and potential end-organ protective effects.[1][2] This guide provides a systematic review of the pivotal clinical trials, a comparison of its efficacy and safety against standard of care, and an overview of its mechanism of action for researchers, scientists, and drug development professionals.

## Comparative Efficacy and Safety: A Review of Clinical Trial Data

The primary evidence for the clinical utility of **Serelaxin** in AHF comes from two major phase III clinical trials: RELAX-AHF and RELAX-AHF-2. While the initial RELAX-AHF trial showed promising results, the subsequent larger RELAX-AHF-2 trial did not confirm these benefits.[3] [4]

#### **RELAX-AHF Trial**

The RELAX-AHF trial was an international, randomized, double-blind, placebo-controlled study that enrolled 1,161 patients with AHF.[5] The trial demonstrated that a 48-hour intravenous infusion of **Serelaxin** at a dose of 30 µg/kg per day was associated with a significant improvement in dyspnea, as measured by the visual analogue scale (VAS) area under the curve (AUC) from baseline to day 5.[3][5] However, it did not show a significant effect on the



other co-primary endpoint of improvement in dyspnea as assessed by the Likert scale at 6, 12, and 24 hours.[5]

Interestingly, while there was no significant difference in the secondary endpoints of cardiovascular death or rehospitalization for heart or renal failure at 60 days, a pre-specified analysis revealed a significant reduction in all-cause and cardiovascular mortality at 180 days in the **Serelaxin** group.[3][5]

#### **RELAX-AHF-2 Trial**

To confirm the mortality benefit observed in RELAX-AHF, the larger RELAX-AHF-2 trial was conducted, enrolling approximately 6,800 patients.[6][7] This multicenter, randomized, double-blind, placebo-controlled, event-driven trial, however, failed to meet its primary endpoints.[4][8] There was no significant difference in cardiovascular death at 180 days or the incidence of worsening heart failure at day 5 between the **Serelaxin** and placebo groups.[8]

A meta-analysis of six randomized controlled trials, including RELAX-AHF and RELAX-AHF-2, involving over 11,000 patients, found that **Serelaxin** was associated with a significant reduction in the risk of 5-day worsening heart failure and improvements in markers of renal function.[9] The analysis also suggested a reduction in all-cause mortality, though it did not find a significant effect on cardiovascular death or rehospitalization for heart or renal failure.[9]

#### **Quantitative Data Summary**

The following tables summarize the key quantitative data from the RELAX-AHF and RELAX-AHF-2 trials, comparing **Serelaxin** to placebo (standard of care).

Table 1: Key Efficacy Outcomes of the RELAX-AHF Trial



| Endpoint                                                           | Serelaxin (n=581) | Placebo (n=580) | p-value   |
|--------------------------------------------------------------------|-------------------|-----------------|-----------|
| Primary Endpoints                                                  |                   |                 |           |
| Change in VAS AUC for Dyspnea to Day 5 (mm x h)                    | 448               | -               | 0.007[5]  |
| Moderate/Marked<br>Dyspnea<br>Improvement (Likert<br>Scale) at 24h | 27%               | 26%             | 0.70[5]   |
| Secondary & Other<br>Endpoints                                     |                   |                 |           |
| Worsening Heart<br>Failure through Day 5                           | 6.7%              | 12.2%           | 0.0016[3] |
| Cardiovascular Death at Day 180                                    | 6.0%              | 9.5%            | 0.028[3]  |
| All-Cause Death at<br>Day 180                                      | 7.3%              | 11.3%           | 0.02[3]   |
| CV Death or<br>Rehospitalization for<br>HF/RF at Day 60            | 7.5%              | 6.9%            | 0.73[3]   |

Table 2: Key Efficacy Outcomes of the RELAX-AHF-2 Trial



| Endpoint                              | Serelaxin<br>(n=3274) | Placebo<br>(n=3271) | Hazard Ratio<br>(95% CI) | p-value |
|---------------------------------------|-----------------------|---------------------|--------------------------|---------|
| Primary<br>Endpoints                  |                       |                     |                          |         |
| Cardiovascular<br>Death at Day<br>180 | 8.7%                  | 8.9%                | 0.98 (0.83 - 1.15)       | 0.77[8] |
| Worsening Heart<br>Failure at Day 5   | 6.9%                  | 7.7%                | 0.89 (0.75 - 1.07)       | 0.19[8] |

## **Experimental Protocols**

The methodologies for the RELAX-AHF and RELAX-AHF-2 trials were similar, with both studies enrolling patients with acute heart failure who presented with specific clinical criteria.

## **Patient Population**

#### Inclusion Criteria:

- Hospitalized for AHF with dyspnea at rest or with minimal exertion.[3][4]
- Pulmonary congestion confirmed by chest radiograph.[3][4]
- Elevated B-type natriuretic peptide (BNP) or N-terminal pro-BNP (NT-proBNP) levels.[3][4]
- Systolic blood pressure >125 mmHg.[3][4]
- Mild-to-moderate renal impairment (estimated glomerular filtration rate [eGFR] between 30-75 mL/min/1.73 m² for RELAX-AHF and 25-75 mL/min/1.73 m² for RELAX-AHF-2).[3][4]
- Randomized within 16 hours of presentation.[3][4]

#### **Exclusion Criteria:**

Current or planned treatment with intravenous vasodilators (other than nitrates for SBP >150 mmHg), inotropes, or vasopressors.[3]



- Requirement for mechanical circulatory or ventilatory support.[3]
- AHF primarily due to arrhythmia or non-cardiac causes.[3]
- Recent acute coronary syndrome or major surgery.[3]

#### **Study Design and Treatment**

Both trials were multicenter, randomized, double-blind, placebo-controlled studies.[5][6] Patients were randomized in a 1:1 ratio to receive either a 48-hour intravenous infusion of **Serelaxin** (30 µg/kg/day) or a matching placebo, in addition to standard of care therapy.[5][6]

## **Endpoints**

RELAX-AHF Primary Endpoints:[10]

- Change from baseline in the VAS AUC for dyspnea through day 5.
- Proportion of patients with moderate to marked improvement in dyspnea as measured by the Likert scale at 6, 12, and 24 hours.

RELAX-AHF-2 Primary Endpoints:[7]

- Cardiovascular death through day 180.
- Occurrence of worsening heart failure through day 5.

#### **Mechanism of Action: Signaling Pathways**

**Serelaxin** exerts its effects through a multi-faceted mechanism of action, primarily by binding to the relaxin family peptide receptor 1 (RXFP1), a G protein-coupled receptor.[11] This interaction triggers a cascade of downstream signaling events leading to vasodilation and potential organ protection.[1][12][13] The proposed signaling pathway involves the activation of nitric oxide synthase, leading to increased nitric oxide (NO) production, and the upregulation of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs).[11][12] These actions result in systemic and renal vasodilation, increased cardiac output, and enhanced renal blood flow.[11][14]





Click to download full resolution via product page

Caption: Proposed signaling pathway of **Serelaxin** in acute heart failure.

## **Clinical Trial Workflow**

The workflow for the RELAX-AHF and RELAX-AHF-2 trials followed a standardized process from patient screening to long-term follow-up.





Click to download full resolution via product page

Caption: Generalized workflow for the RELAX-AHF clinical trials.

#### Conclusion



**Serelaxin** has a plausible mechanism of action for the treatment of acute heart failure, and initial clinical findings from the RELAX-AHF trial were promising, particularly regarding symptom relief and a potential long-term mortality benefit. However, the larger, more definitive RELAX-AHF-2 trial did not confirm these findings. While a meta-analysis suggests some benefits in reducing worsening heart failure and improving renal markers, the lack of a consistent and robust effect on major clinical outcomes has tempered enthusiasm for its widespread use. Future research may focus on identifying specific subgroups of AHF patients who might derive greater benefit from **Serelaxin** therapy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Relaxin for the Treatment of Acute Decompensated Heart Failure: Pharmacology, Mechanisms of Action, and Clinical Evidence PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serelaxin and acute heart failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RELAXin in Acute Heart Failure American College of Cardiology [acc.org]
- 4. RELAXin in Acute Heart Failure-2 American College of Cardiology [acc.org]
- 5. Serelaxin, recombinant human relaxin-2, for treatment of acute heart failure (RELAX-AHF): a randomised, placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study PMC [pmc.ncbi.nlm.nih.gov]
- 7. Serelaxin in addition to standard therapy in acute heart failure: rationale and design of the RELAX-AHF-2 study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of Serelaxin in Patients with Acute Heart Failure PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of serelaxin in patients admitted for acute heart failure: a meta-analysis PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of the RELAXin in acute heart failure study PubMed [pubmed.ncbi.nlm.nih.gov]



- 11. Serelaxin, a 'Breakthrough' Investigational Intravenous Agent for Acute Heart Failure -PMC [pmc.ncbi.nlm.nih.gov]
- 12. Serelaxin in acute heart failure: Most recent update on clinical and preclinical evidence -PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serelaxin for the treatment of acute heart failure: a review with a focus on end-organ protection PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serelaxin and acute heart failure ProQuest [proquest.com]
- To cite this document: BenchChem. [Serelaxin in Acute Heart Failure: A Systematic Review and Comparison]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13411825#a-systematic-review-of-serelaxin-for-acute-heart-failure-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com